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Compound of Interest

Compound Name: Lavandulyl acetate

Cat. No.: B123112 Get Quote

Welcome to the technical support center for the microbial biosynthesis of lavandulyl acetate.

This resource is designed to assist researchers, scientists, and drug development

professionals in troubleshooting and optimizing their experiments for improved efficiency.

Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the microbial biosynthesis of lavandulyl acetate?

A1: The microbial biosynthesis of lavandulyl acetate, primarily established in Escherichia coli,

involves the de novo production of this valuable monoterpene ester from simple carbon

sources like glycerol.[1][2][3][4] The process utilizes a heterologously expressed biosynthetic

pathway. Key steps include the synthesis of the precursor lavandulol from lavandulyl

diphosphate (LPP) and its subsequent esterification to lavandulyl acetate.[1]

Q2: What is the typical production host for lavandulyl acetate biosynthesis?

A2: Escherichia coli is the host organism that has been successfully engineered for the de

novo biosynthesis of lavandulyl acetate.

Q3: What are the key enzymes in the lavandulyl acetate biosynthetic pathway?

A3: The key enzymes are:

Lavandulyl diphosphate synthase (LPPS): Catalyzes the formation of lavandulyl diphosphate

(LPP). The enzyme from Lavandula x intermedia (LiLPPS) has been used.
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Pyrophosphatase (PPase): Converts LPP to lavandulol. The endogenous E. coli

phosphatase, RdgB, has been identified as being efficient for this step.

Alcohol Acyltransferase (AAT): Esterifies lavandulol with acetyl-CoA to produce lavandulyl
acetate. LiAAT4 from Lavandula x intermedia has proven effective.

Q4: What production titers of lavandulyl acetate have been achieved?

A4: In a shake-flask fermentation setting with in situ extraction, titers of up to 42.4 mg/L of

lavandulyl acetate have been reported. The precursor, lavandulol, was produced at titers of up

to 24.9 mg/L.
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Issue Possible Cause(s) Recommended Solution(s)

Low or no lavandulyl acetate

production, but lavandulol is

detected.

1. Inefficient activity of the

alcohol acyltransferase

(LiAAT4).2. Insufficient

intracellular pool of acetyl-

CoA.3. Suboptimal induction of

the LiAAT4 expression

cassette.

1. Confirm the expression and

activity of LiAAT4 via SDS-

PAGE and in vitro assays if

possible.2. Consider metabolic

engineering strategies to boost

the acetyl-CoA supply.

However, note that direct

supplementation with ethanol

has been shown to be

detrimental to lavandulyl

acetate production.3. Optimize

the concentration of the

inducer for the LiAAT4

expression plasmid (e.g.,

cumic acid for a cumate-

inducible system).

Low or no production of both

lavandulol and lavandulyl

acetate.

1. Low expression or activity of

the upstream pathway

enzymes (MVA pathway,

LPPS, RdgB).2. Metabolic

burden from the multi-plasmid

expression system.3. Toxicity

of intermediate metabolites

(e.g., DMAPP).4. Suboptimal

fermentation conditions

(medium, temperature, pH).

1. Verify the expression of all

pathway enzymes. Consider

codon optimization of the

heterologous genes for E. coli.

Protein engineering of key

enzymes like trLiLPPS and

EcRdgB could enhance

catalytic efficiency.2. Attempt

to reduce the metabolic load

by integrating parts of the

pathway into the host

chromosome or by using a

lower copy number plasmid for

less critical enzymes.3.

Balance the metabolic flux to

avoid the accumulation of toxic

intermediates. This may

involve modulating the

expression levels of different
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enzymes.4. Optimize the

fermentation medium, pH,

temperature, and aeration.

Refer to the provided

experimental protocols for a

starting point.

High variability in production

between different experimental

runs.

1. Plasmid instability in the

multi-plasmid system.2.

Inconsistent induction of gene

expression.3. Variability in

inoculum preparation.

1. Ensure consistent and

adequate antibiotic selection is

maintained throughout the

cultivation to retain all

plasmids.2. Prepare fresh

inducer solutions and add

them at a consistent cell

density (OD600).3.

Standardize the age and

volume of the seed culture

used for inoculation.

Product loss is suspected.

1. Volatility of lavandulyl

acetate.2. Degradation or

metabolism of the product by

the host.

1. Implement an in situ

extraction method by adding

an organic solvent overlay

(e.g., hexadecane) to the

culture medium to capture the

volatile product.

Quantitative Data Summary
Table 1: Production Titers of Lavandulol and Lavandulyl Acetate

Compound Host Strain
Cultivation
Method

Titer (mg/L) Reference

Lavandulol
Engineered E.

coli

Shake-flask with

in situ extraction
24.9

Lavandulyl

acetate

Engineered E.

coli

Shake-flask with

in situ extraction
42.4
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Table 2: Effect of Ethanol Supplementation on Lavandulyl Acetate Production

Condition
Lavandulyl Acetate Titer
(mg/L)

Reference

Without Ethanol

Supplementation
42.4

With 10 g/L Ethanol

Supplementation
Lower than without ethanol

Experimental Protocols
Protocol 1: Cultivation for Lavandulyl Acetate
Production

Strain Inoculation: Inoculate a single colony of the engineered E. coli strain (e.g., LavanA)

into 2 mL of LB medium containing the appropriate antibiotics (e.g., 50 µg/mL spectinomycin,

50 µg/mL carbenicillin, and 50 µg/mL kanamycin for a three-plasmid system).

Seed Culture: Incubate the culture overnight at 37°C with shaking at 250 rpm.

Production Culture Inoculation: Inoculate a fresh production medium (e.g., TB medium) at a

2.0% (v/v) ratio with the overnight seed culture.

Growth Phase: Grow the production culture at 37°C with shaking at 250 rpm until the optical

density at 600 nm (OD600) reaches 0.8–1.0.

Induction: Induce protein expression by adding the appropriate inducers. For the described

three-plasmid system, this includes 0.1 mM IPTG, 0.1 µM 3OC6-HSL, and 0.1 mM cumic

acid.

In Situ Extraction: Concurrently with induction, add a 20% (v/v) hexadecane overlay to the

culture for in situ product extraction.

Production Phase: Incubate the induced culture at 30°C and 250 rpm for 48 hours.

Sample Collection: After cultivation, centrifuge the broth to separate the phases for analysis.
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Protocol 2: Product Extraction and Analysis
Phase Separation: Centrifuge the culture broth at high speed (e.g., 13,000 rpm for 2 min) to

separate the hexadecane layer, cell pellet, and aqueous phase.

Extraction: Collect the hexadecane layer containing the lavandulyl acetate. For analysis of

intracellular product, the cell pellet can be subjected to solvent extraction.

Analysis: Analyze the extracted product using Gas Chromatography-Mass Spectrometry

(GC-MS) to identify and quantify lavandulyl acetate by comparing its retention time and

mass spectrum to an authentic standard.

Visualizations
Biosynthetic Pathway and Experimental Workflow
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Biosynthetic Pathway in E. coli Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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